molecular formula C10H16F2N2O B2830862 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole CAS No. 1855940-64-5

3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No.: B2830862
CAS No.: 1855940-64-5
M. Wt: 218.248
InChI Key: SVCVSBHVPUMDOH-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a sec-butoxymethyl group and a 2,2-difluoroethyl group attached to the pyrazole ring. These functional groups impart unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the sec-Butoxymethyl Group: The sec-butoxymethyl group can be introduced via an alkylation reaction. This involves the reaction of the pyrazole ring with sec-butyl bromide in the presence of a strong base, such as sodium hydride or potassium carbonate.

    Introduction of the 2,2-Difluoroethyl Group: The 2,2-difluoroethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole ring with 2,2-difluoroethyl bromide in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents used in industrial processes are often chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the difluoroethyl group, potentially converting it to a mono-fluoroethyl or ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoroethyl group, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Mono-fluoroethyl derivatives, ethyl derivatives.

    Substitution: Amino derivatives, thio derivatives, alkoxy derivatives.

Scientific Research Applications

3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoroethyl group can enhance its binding affinity and selectivity for certain targets, while the sec-butoxymethyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure but with a mono-fluoroethyl group instead of a difluoroethyl group.

    3-(sec-butoxymethyl)-1-(ethyl)-1H-pyrazole: Similar structure but with an ethyl group instead of a difluoroethyl group.

    3-(methoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of a sec-butoxymethyl group.

Uniqueness

3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is unique due to the combination of the sec-butoxymethyl and 2,2-difluoroethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c1-3-8(2)15-7-9-4-5-14(13-9)6-10(11)12/h4-5,8,10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCVSBHVPUMDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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